molecular formula C22H18FN5O2 B11402715 {5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone

{5-[(4-fluorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(4-methoxyphenyl)methanone

Cat. No.: B11402715
M. Wt: 403.4 g/mol
InChI Key: WPAMWBQSGHMACR-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group, a methoxybenzoyl group, a pyridinyl group, and a triazolamine core, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The specific pathways involved depend on the biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-FLUOROPHENYL)METHYL]-1-(4-METHOXYBENZOYL)-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the triazole core, along with the fluorophenyl and methoxybenzoyl groups, makes it a versatile compound for various applications .

Properties

Molecular Formula

C22H18FN5O2

Molecular Weight

403.4 g/mol

IUPAC Name

[5-[(4-fluorophenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-(4-methoxyphenyl)methanone

InChI

InChI=1S/C22H18FN5O2/c1-30-19-10-6-16(7-11-19)21(29)28-22(25-13-15-4-8-18(23)9-5-15)26-20(27-28)17-3-2-12-24-14-17/h2-12,14H,13H2,1H3,(H,25,26,27)

InChI Key

WPAMWBQSGHMACR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2C(=NC(=N2)C3=CN=CC=C3)NCC4=CC=C(C=C4)F

Origin of Product

United States

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